molecular formula C20H18O3S B596959 1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene CAS No. 1345472-18-5

1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene

Cat. No.: B596959
CAS No.: 1345472-18-5
M. Wt: 338.421
InChI Key: VDMBFRIHHRJXOM-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene is an organic compound with the molecular formula C20H18O3S. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methanesulfonylbenzene moiety. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxybenzene.

    Sulfonylation: The benzyloxybenzene is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The methanesulfonyl group can participate in various chemical reactions, including nucleophilic substitution, which can modify the activity of enzymes and receptors.

Comparison with Similar Compounds

    1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene: Unique due to the presence of both benzyloxy and methanesulfonyl groups.

    Benzyloxybenzene: Lacks the methanesulfonyl group, limiting its reactivity.

    Methanesulfonylbenzene: Lacks the benzyloxy group, affecting its lipophilicity and biological activity.

Uniqueness: this compound is unique due to the combination of benzyloxy and methanesulfonyl groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3S/c1-24(21,22)20-12-10-17(11-13-20)18-8-5-9-19(14-18)23-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMBFRIHHRJXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718413
Record name 3-(Benzyloxy)-4'-(methanesulfonyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-18-5
Record name 1,1′-Biphenyl, 4′-(methylsulfonyl)-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-4'-(methanesulfonyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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